Nifuroxazide
Overview
Description
Nifuroxazide is an oral nitrofuran antibiotic, patented since 1966 . It is used to treat colitis and diarrhea in humans and non-humans . It is sold under various brand names worldwide .
Synthesis Analysis
Nifuroxazide has been synthesized through various methods. For instance, four analogues of nifuroxazide were synthesized and their structures were confirmed by NMR, IR spectroscopy, and mass-spectrometry .
Molecular Structure Analysis
The molecular formula of Nifuroxazide is C12H9N3O5 . Its molecular weight is 275.22 . The structure of Nifuroxazide has been analyzed through molecular docking simulation .
Chemical Reactions Analysis
Nifuroxazide has been involved in various chemical reactions. For example, it forms a highly fluorescent coumarin compound when reacted with ethylacetoacetate (EAA) using sulfuric acid as a catalyst . Also, it has been reported to have interactions with immune globulin .
Physical And Chemical Properties Analysis
Nifuroxazide has a molecular formula of C12H9N3O5 and a molecular weight of 275.22 . It is soluble in DMSO .
Scientific Research Applications
Cancer Treatment Potential
- Anticancer Agent : Nifuroxazide has been explored for its potential in cancer treatment due to its inhibition of the STAT3 transcription factor and ALDH1. These properties suggest its repositioning as a targeted anticancer agent (Bailly, 2019).
- Efficacy Against Ehrlich’s Solid Carcinoma : Studies have shown nifuroxazide's anticancer activity against Ehrlich’s mammary carcinoma, with a notable effect on IL-6/Jak2/STAT3 signaling and tumor angiogenesis (El-Sherbiny et al., 2021).
- Breast Cancer Research : Nifuroxazide demonstrated efficacy in reducing breast cancer cell viability, inducing apoptosis, and blocking cancer cell migration and invasion (Yang et al., 2015).
- Activity Against Melanoma : Research indicates nifuroxazide's potent anti-tumor and anti-metastasis activity in melanoma, including inhibiting proliferation, inducing cell apoptosis, and impairing cell migration and invasion (Zhu et al., 2016).
- Colorectal Carcinoma : Nifuroxazide has been found effective against colorectal carcinoma, particularly in inhibiting tumor metastasis through mediating the Stat3 pathway (Ye et al., 2017).
Tuberculosis Research
- Tuberculostatic Agents : Nifuroxazide's derivatives were tested against Mycobacterium tuberculosis, identifying a new lead for potential tuberculostatic activity (Rando et al., 2002).
Ulcerative Colitis Study
- Ulcerative Colitis Treatment : Nifuroxazide showed therapeutic effectiveness against acetic acid-induced ulcerative colitis in rats, suggesting its potential as a therapeutic candidate (El-Far et al., 2020).
Other Applications
- Renal Fibrosis : Nifuroxazide suppressed renal fibrosis in rats with obstructive nephropathy, suggesting its role in inhibiting STAT-3/NF-κB signaling, oxidative stress, and inflammation (Hassan et al., 2021).
- Inhibiting Diabetic Nephropathy : Its inhibitory effect on STAT3 signaling was evaluated in diabetic nephropathy, showing efficacy in hindering the development and progression of the disease (Said et al., 2018).
Future Directions
properties
IUPAC Name |
4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWSUKQGVSGXJO-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nifuroxazide | |
CAS RN |
965-52-6 | |
Record name | Nifuroxazide [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifuroxazide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nifuroxazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nifuroxazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.293 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIFUROXAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5LI0P38J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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